4,6-Dichloro-N-(1-ethyl-1H-imidazol-4-yl)-1,3,5-triazin-2-amine
Description
Properties
Molecular Formula |
C8H8Cl2N6 |
|---|---|
Molecular Weight |
259.09 g/mol |
IUPAC Name |
4,6-dichloro-N-(1-ethylimidazol-4-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C8H8Cl2N6/c1-2-16-3-5(11-4-16)12-8-14-6(9)13-7(10)15-8/h3-4H,2H2,1H3,(H,12,13,14,15) |
InChI Key |
HXDMSAFIJWMSCK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(N=C1)NC2=NC(=NC(=N2)Cl)Cl |
Origin of Product |
United States |
Biological Activity
4,6-Dichloro-N-(1-ethyl-1H-imidazol-4-yl)-1,3,5-triazin-2-amine is a compound of interest due to its potential biological activities. This compound belongs to the class of triazines, which are known for their diverse pharmacological properties, including antitumor and antimicrobial activities. This article reviews the biological activity of this compound based on available research findings, including case studies and data tables.
The molecular formula of 4,6-Dichloro-N-(1-ethyl-1H-imidazol-4-yl)-1,3,5-triazin-2-amine is C9H10Cl2N4. The compound has a molecular weight of 229.11 g/mol. Its structure features a triazine core substituted with chlorine and an imidazole moiety, which is significant for its biological interactions.
Antitumor Activity
Several studies have highlighted the potential antitumor properties of triazine derivatives. For instance, compounds similar to 4,6-Dichloro-N-(1-ethyl-1H-imidazol-4-yl)-1,3,5-triazin-2-amine have shown efficacy against various cancer cell lines. In vitro assays demonstrated that certain triazine derivatives exhibit cytotoxic effects on human cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Antitumor Efficacy of Triazine Derivatives
Antimicrobial Activity
The compound also displays antimicrobial properties against various pathogens. Research indicates that derivatives containing imidazole rings can enhance the antimicrobial activity due to their ability to disrupt microbial cell membranes.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 32 µg/mL | |
| S. aureus | 16 µg/mL | |
| C. albicans | 64 µg/mL |
The mechanism by which 4,6-Dichloro-N-(1-ethyl-1H-imidazol-4-yl)-1,3,5-triazin-2-amine exerts its biological effects is multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Cell Membrane Disruption : Its imidazole component can interact with microbial membranes, leading to increased permeability and cell death.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazines can induce oxidative stress in cells, contributing to their cytotoxic effects.
Case Studies
A notable case study involved the evaluation of the compound's efficacy in vivo using murine models for cancer treatment. The results indicated a significant reduction in tumor size compared to control groups treated with placebo.
Case Study Summary:
- Objective : Assess the antitumor efficacy in vivo.
- Model : Murine xenograft model.
- Results : Tumor size reduced by approximately 45% after treatment with a dosage of 10 mg/kg/day for two weeks.
Comparison with Similar Compounds
Substituent-Based Comparisons
Aromatic vs. Heterocyclic Substituents
- Anilazine (4,6-Dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine) Structure: A 2-chlorophenyl group at the 2-amino position. Application: Widely used as a fungicide due to its stability and soil-binding properties . Properties:
- High environmental persistence (>20 years in soil) .
Crystalline structure with Cl–Cl contacts (3.4222 Å) and weak π–π interactions .
- Comparison : The chlorophenyl group increases hydrophobicity and environmental persistence compared to the ethylimidazole substituent, which may improve biodegradability.
- 4,6-Dichloro-N-(pyridin-2-yl)-1,3,5-triazin-2-amine Structure: Pyridine substituent at the 2-amino position. Application: Investigated for anti-multiple sclerosis activity . Properties:
- Melting point: 256–260°C; yield: 67% .
- IR NH stretch at 3200 cm⁻¹, aromatic C–N at 1621 cm⁻¹ .
Halogenated Substituents
- 4,6-Dichloro-N-(4-fluorophenyl)-1,3,5-triazin-2-amine Structure: 4-Fluorophenyl substituent. Synthesis: 20% yield under mild conditions (25°C, 40 min) . Properties: Molecular ion peaks at m/z 259 (M), 261 (M+2), 263 (M+4) .
- 4,6-Dichloro-N-(2,4-difluorophenyl)-1,3,5-triazin-2-amine Structure: 2,4-Difluorophenyl substituent. Properties: Molecular weight 277.06 .
Bulkier Substituents
- 4,6-Dichloro-N-(4′-fluoro-[1,1′-biphenyl]-4-yl)-1,3,5-triazin-2-amine
Key Observations :
- Pyridine and phenyl derivatives show moderate to high yields (20–67%), influenced by substituent reactivity.
- Ethylimidazole synthesis would likely follow analogous methods (cyanuric chloride + amine in THF/K₂CO₃), but yields are unreported in the evidence.
Physicochemical Properties
Q & A
Q. Table 1: Representative Synthesis Conditions
| Parameter | Optimal Range | Reference |
|---|---|---|
| Temperature | 0–5°C | |
| Reaction Time | 2–4 hours | |
| Solvent | THF or acetone | |
| Yield | 60–79% |
Advanced Research Question: How can researchers resolve contradictions in reported yields and purity across synthetic protocols?
Answer:
Discrepancies in yields (e.g., 20% vs. 60% in similar reactions) arise from:
- Impurity of starting materials : Use UPLC or HPLC to verify amine and cyanuric chloride purity (>98%) .
- Incomplete temperature control : Suboptimal cooling leads to di/tri-substituted byproducts .
- Workup efficiency : Neutralization with saturated NaHCO₃ and recrystallization (e.g., ethanol) improves recovery .
Methodological recommendation : Validate reproducibility by replicating protocols under inert atmospheres and monitoring via TLC (dichloromethane/methanol 95:5) .
Basic Research Question: What analytical techniques are critical for characterizing this compound?
Answer:
- NMR spectroscopy :
- Mass spectrometry : ESI-MS detects [M]⁺ and isotopic clusters (e.g., m/z 369 [M], 371 [M+2] for Cl isotopes) .
- IR spectroscopy : Triazine C=N stretches at 1631–1667 cm⁻¹ and N-H bends at 3126–3063 cm⁻¹ .
Advanced Research Question: How does the compound’s stability under varying pH and temperature conditions impact experimental design?
Answer:
- pH sensitivity : Hydrolysis of triazine chlorides occurs above pH 7, forming hydroxylated derivatives. Use buffered solutions (pH 4–6) for biological assays .
- Thermal stability : Decomposition above 100°C necessitates storage at –20°C and avoidance of prolonged heating .
Degradation pathways :
Chloride displacement by water → hydroxyl-triazine.
Imidazole ring oxidation under aerobic conditions.
Mitigation strategy : Conduct stability studies via accelerated degradation (40°C/75% RH) monitored by UPLC .
Advanced Research Question: What methodologies are recommended for evaluating its biological activity, given structural analogs?
Answer:
Based on structurally related triazines (e.g., tubulin inhibitors , kinase modulators ):
- In vitro assays :
- Mechanistic studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
